2-Amino-3,5-dinitrothiophene

Description

The exact mass of the compound 2-Amino-3,5-dinitrothiophene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-3,5-dinitrothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3,5-dinitrothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dinitrothiophen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O4S/c5-4-2(6(8)9)1-3(12-4)7(10)11/h1H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRZHFOFVWAKGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1[N+](=O)[O-])N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062128 | |

| Record name | 2-Thiophenamine, 3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2045-70-7 | |

| Record name | 3,5-Dinitro-2-thiophenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2045-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenamine, 3,5-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002045707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenamine, 3,5-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiophenamine, 3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dinitrothiophen-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Spectroscopic Properties of 2-Amino-3,5-dinitrothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-3,5-dinitrothiophene. Due to the limited availability of published experimental spectra for this specific compound, this guide combines available data, predicted values, and comparative data from structurally similar molecules to offer a thorough understanding of its spectroscopic characteristics. Detailed experimental protocols for the application of key spectroscopic techniques are also provided.

Chemical Structure and Properties

-

IUPAC Name: 3,5-dinitrothiophen-2-amine

-

CAS Number: 2045-70-7[1]

-

Molecular Formula: C₄H₃N₃O₄S[1]

-

Molecular Weight: 189.15 g/mol [1]

-

Physical Appearance: Expected to be a solid.

-

Melting Point: 174-176 °C

Spectroscopic Data

A mass spectrum for 2-Amino-3,5-dinitrothiophene is noted as being available in the SpectraBase database.[2] Predicted mass-to-charge ratios for various adducts are also available and are invaluable for mass spectrometry analysis.

Table 1: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 189.99170 |

| [M+Na]⁺ | 211.97364 |

| [M-H]⁻ | 187.97714 |

| [M+NH₄]⁺ | 207.01824 |

| [M+K]⁺ | 227.94758 |

| [M]⁺ | 188.98387 |

| [M]⁻ | 188.98497 |

Data sourced from publicly available chemical databases.

The fragmentation pattern of 2-Amino-3,5-dinitrothiophene is expected to be influenced by the presence of the nitro groups and the thiophene ring, leading to characteristic losses of NO₂, NO, and fragments of the heterocyclic ring.

The National Institute of Standards and Technology (NIST) Chemistry WebBook indicates the availability of an IR spectrum for 2-Amino-3,5-dinitrothiophene.[1] The characteristic IR absorption bands for this molecule can be predicted based on the functional groups present.

Table 2: Predicted Infrared Absorption Bands

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Symmetric & Asymmetric Stretch | 3400 - 3200 | Medium |

| C-H (aromatic) | Stretch | 3100 - 3000 | Weak |

| C=C (aromatic) | Stretch | 1600 - 1450 | Medium |

| NO₂ | Asymmetric Stretch | 1550 - 1500 | Strong |

| NO₂ | Symmetric Stretch | 1350 - 1300 | Strong |

| C-N | Stretch | 1300 - 1200 | Medium |

| C-S | Stretch | 700 - 600 | Weak |

Experimental ¹H and ¹³C NMR data for 2-Amino-3,5-dinitrothiophene are not currently published. However, the chemical shifts can be estimated by comparison with similar structures. The electron-withdrawing nitro groups are expected to significantly deshield the protons and carbons in the thiophene ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | H-4 | 8.0 - 8.5 | Singlet |

| ¹H | NH₂ | 7.0 - 8.0 | Broad Singlet |

| ¹³C | C2 | 145 - 155 | Singlet |

| ¹³C | C3 | 130 - 140 | Singlet |

| ¹³C | C4 | 120 - 130 | Singlet |

| ¹³C | C5 | 140 - 150 | Singlet |

Predicted values are based on the analysis of structurally related nitro- and amino-thiophenes.

The UV-Vis spectrum of 2-Amino-3,5-dinitrothiophene is expected to show strong absorption bands due to the conjugated system of the dinitro-aminothiophene structure. The presence of the amino group (an auxochrome) and the nitro groups (chromophores) on the thiophene ring will likely result in a significant bathochromic (red) shift of the absorption maxima compared to unsubstituted thiophene.

Table 4: Predicted UV-Visible Absorption Maxima

| Transition | Solvent Polarity | Predicted λₘₐₓ (nm) |

| π → π | Non-polar | 350 - 400 |

| π → π | Polar | 370 - 420 |

| n → π | Non-polar | > 400 |

| n → π | Polar | > 420 |

Predictions are based on typical electronic transitions for nitroaromatic compounds.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments for the analysis of 2-Amino-3,5-dinitrothiophene.

-

Sample Preparation: Dissolve a small amount (approximately 1 mg/mL) of 2-Amino-3,5-dinitrothiophene in a volatile organic solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Ionization Mode: Electron Impact (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Range: 50-300 m/z

-

-

Data Acquisition: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph. Acquire the mass spectrum, ensuring sufficient scans for good signal-to-noise ratio.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the observed m/z values with the predicted data and known fragmentation pathways for nitroaromatic and thiophene compounds.

-

Sample Preparation: Place a small amount of the solid 2-Amino-3,5-dinitrothiophene sample directly onto the ATR crystal.

-

Instrument Setup:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans for signal averaging.

-

-

Data Acquisition: Obtain a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample to ensure good contact with the crystal and collect the sample spectrum.

-

Data Analysis: Process the spectrum by subtracting the background. Identify and assign the characteristic absorption bands corresponding to the functional groups of the molecule.

-

Sample Preparation: Dissolve 5-10 mg of 2-Amino-3,5-dinitrothiophene in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup (¹H NMR):

-

Spectrometer: 300-500 MHz NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Parameters: Adjust spectral width to cover the expected chemical shift range. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Instrument Setup (¹³C NMR):

-

Pulse Program: Proton-decoupled pulse experiment.

-

Acquisition Parameters: Use a wider spectral width than for ¹H NMR. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Analysis: Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign the chemical shifts based on predicted values and coupling patterns. Assign the ¹³C NMR chemical shifts.

-

Sample Preparation: Prepare a stock solution of 2-Amino-3,5-dinitrothiophene in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane) of known concentration. Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

-

Instrument Setup:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Wavelength Range: 200-800 nm.

-

Blank: Use the same solvent as used for the sample solution.

-

-

Data Acquisition: Record the absorbance spectrum of each dilution against the solvent blank.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ). If desired, use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) at each λₘₐₓ.

Visualized Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 2-Amino-3,5-dinitrothiophene.

Caption: Workflow for the spectroscopic characterization of 2-Amino-3,5-dinitrothiophene.

References

"2-Amino-3,5-dinitrothiophene" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known applications of 2-Amino-3,5-dinitrothiophene (CAS No: 2045-70-7). While this compound is primarily utilized as an intermediate in the synthesis of disperse dyes, this guide also explores the broader biological potential of the 2-aminothiophene scaffold, for which a range of pharmacological activities have been reported. Due to a lack of specific research on the biological effects of 2-Amino-3,5-dinitrothiophene, this document will summarize the activities of structurally related compounds to inform potential future investigations. All quantitative data is presented in clear, tabular formats, and a detailed experimental protocol for a cited synthesis method is provided.

Chemical Structure and Properties

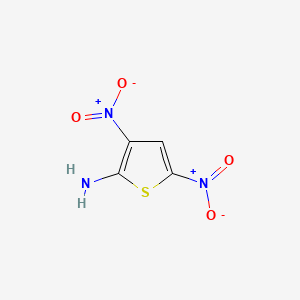

2-Amino-3,5-dinitrothiophene, also known as 3,5-dinitrothiophen-2-amine, is a thiophene ring substituted with an amino group at position 2 and two nitro groups at positions 3 and 5.[1] Its chemical structure is depicted below:

Caption: Chemical structure of 2-Amino-3,5-dinitrothiophene.

The key physicochemical properties of 2-Amino-3,5-dinitrothiophene are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H3N3O4S | [2][3] |

| Molecular Weight | 189.15 g/mol | [3][4] |

| CAS Number | 2045-70-7 | [2][4] |

| Appearance | Dark yellow fine powder | [3] |

| Melting Point | 174-176 °C | [1] |

| Boiling Point | 422 °C at 760 mmHg | [3] |

| Density | 1.803 g/cm³ | [3] |

| InChI Key | DZRZHFOFVWAKGT-UHFFFAOYSA-N | [2] |

| SMILES | C1=C(SC(=C1--INVALID-LINK--[O-])N)--INVALID-LINK--[O-] | [3][5] |

Synthesis

A documented method for the synthesis of 2-Amino-3,5-dinitrothiophene involves the deacetylation of N-(3,5-dinitrothiophen-2-yl)acetamide.

Experimental Protocol: Deacetylation of N-(3,5-dinitrothiophen-2-yl)acetamide

This protocol is based on a cited reaction condition for the synthesis of 2-Amino-3,5-dinitrothiophene.

Starting Material: N-(3,5-dinitrothiophen-2-yl)acetamide

Reagents:

-

Sulfuric acid

-

Water

Procedure:

-

N-(3,5-dinitrothiophen-2-yl)acetamide is treated with a mixture of sulfuric acid and water.

-

The reaction mixture is heated to 100 °C.

-

The reaction is maintained at this temperature for 4 hours to effect deacetylation.

-

Upon completion, the reaction mixture is worked up to isolate the 2-Amino-3,5-dinitrothiophene product.

Note: Further details on the work-up procedure, such as neutralization, extraction, and purification, were not available in the cited reference.

Synthesis Workflow

Caption: Synthesis of 2-Amino-3,5-dinitrothiophene via deacetylation.

Applications

The primary documented application of 2-Amino-3,5-dinitrothiophene is in the chemical industry as a precursor for dyes.[3] Specifically, it is used in the preparation of high-dye-uptake-rate disperse dye compounds for coloring hydrophobic fibers and fabrics.[3] There is also mention of its potential use in the synthesis of pharmaceuticals and as a component in explosives, though detailed information in these areas is limited.[1][6]

Biological Activity

There is currently a lack of published scientific literature detailing the specific biological activities or signaling pathway interactions of 2-Amino-3,5-dinitrothiophene. However, the broader class of 2-aminothiophene derivatives has been the subject of significant research in drug discovery, exhibiting a wide range of biological effects.

Antitumor Activity of 2-Aminothiophene Derivatives

Several studies have highlighted the potential of substituted 2-aminothiophenes as antitumor agents. For instance, a series of 2-amino-3,5-disubstituted thiophene derivatives were designed and synthesized, with some compounds demonstrating potent antiproliferative activity against various cancer cell lines.[] One promising derivative, 2-amino-3-cyano-[2-(2,5-dimethoxyphenyl)ethyl] thiophene, was found to inhibit tubulin assembly and induce apoptosis in cancer cells.[]

Antimicrobial and Antileishmanial Activity of 2-Aminothiophene Derivatives

The 2-aminothiophene scaffold is also a key feature in compounds with antimicrobial properties.[8] Furthermore, certain 2-aminothiophene derivatives have been investigated as potential therapeutic agents against leishmaniasis, a parasitic disease.[9][10] These compounds have shown efficacy in inhibiting the growth of Leishmania promastigotes.[9]

It is important to reiterate that these findings pertain to the general class of 2-aminothiophene derivatives and not specifically to 2-Amino-3,5-dinitrothiophene. Further research is required to determine if this particular compound shares any of these biological activities.

Safety Information

2-Amino-3,5-dinitrothiophene is classified as an irritant.[1][4] It is irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[4]

Conclusion

2-Amino-3,5-dinitrothiophene is a well-characterized chemical intermediate with established applications in the dye industry. While its own biological profile remains uninvestigated, the diverse and potent activities of other 2-aminothiophene derivatives suggest that this compound could be a candidate for future screening in drug discovery programs. The synthetic route provided in this guide offers a starting point for obtaining this compound for further study. Researchers are encouraged to explore the potential of 2-Amino-3,5-dinitrothiophene, particularly in the areas of oncology and infectious diseases, where its structural relatives have shown promise.

References

- 1. Thiophene, 2-amino-3,5-dinitro- [webbook.nist.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. PubChemLite - 2-amino-3,5-dinitrothiophene (C4H3N3O4S) [pubchemlite.lcsb.uni.lu]

- 4. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-3,5-dinitrothiophene synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 8. Kinetic and Theoretical Studies of 3,5-Dicyanothiophene Reactivity with Cyclic Secondary Amines in Water and Acetonitrile: Quantification, Correlation, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

A Theoretical Deep Dive into 2-Amino-3,5-dinitrothiophene: A DFT-Based Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive theoretical analysis of the molecular properties of 2-Amino-3,5-dinitrothiophene using Density Functional Theory (DFT). While direct experimental and computational studies on this specific molecule are not widely published, this paper constructs a representative theoretical investigation based on established computational protocols for analogous nitroaromatic and energetic materials. The insights derived from these calculations are crucial for understanding the molecule's structural stability, spectroscopic signature, and chemical reactivity, thereby guiding its potential applications in materials science and drug development.

Introduction to 2-Amino-3,5-dinitrothiophene and Computational Chemistry

2-Amino-3,5-dinitrothiophene is a heterocyclic compound featuring a thiophene ring functionalized with an amine group and two nitro groups. This combination of an electron-donating group (-NH₂) and strong electron-withdrawing groups (-NO₂) suggests a molecule with unique electronic properties, potential for high reactivity, and possible applications as an energetic material or a scaffold for novel pharmaceuticals.

The inherent risks and costs associated with synthesizing and experimentally characterizing potentially energetic or novel compounds make theoretical modeling an indispensable preliminary step. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful and mature tool for predicting a wide range of molecular properties before a single gram of substance is produced.[1][2] DFT allows for the accurate calculation of molecular structures, vibrational frequencies, and electronic properties, offering deep insights into the stability, sensitivity, and performance of new materials.[1][3] This in-silico approach accelerates the design and discovery cycle, enabling researchers to screen and prioritize candidates with desirable characteristics.[4]

Detailed Computational Methodology

The theoretical calculations detailed in this guide are based on a standard and widely validated computational protocol for molecules of this class.

Software: All quantum chemical calculations were performed using the Gaussian 09 suite of programs.[5]

Theoretical Level: The molecular geometry of 2-Amino-3,5-dinitrothiophene was optimized in the gas phase using Density Functional Theory (DFT). The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was employed, which is known for its reliability in describing the electronic structure of organic molecules.[5][6][7][8] The 6-311++G(d,p) basis set was used for all atoms, providing a flexible description of the electron density, including diffuse functions and polarization.[6][7][8]

Calculation Workflow:

-

Geometry Optimization: The initial structure of the molecule was built and subjected to a full geometry optimization without any symmetry constraints. This process finds the lowest energy conformation of the molecule on the potential energy surface.

-

Frequency Analysis: Following optimization, a vibrational frequency calculation was performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true local minimum on the potential energy surface.[9] These calculations also yield the theoretical infrared (IR) and Raman spectra.

-

Electronic Property Calculation: Based on the optimized geometry, several electronic properties were computed. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP) map, and Mulliken atomic charges.[5][6][10][11]

Results and Discussion

Optimized Molecular Geometry

The geometry optimization provides the most stable three-dimensional arrangement of the atoms. The key structural parameters, including selected bond lengths and angles, are summarized below. These values are crucial for understanding the steric and electronic interactions within the molecule.

| Table 1: Predicted Geometrical Parameters for 2-Amino-3,5-dinitrothiophene | |

| Bond Lengths | Value (Å) |

| C2-C3 | 1.38 |

| C3-C4 | 1.45 |

| C4-C5 | 1.37 |

| C5-S1 | 1.76 |

| S1-C2 | 1.75 |

| C2-N(amino) | 1.36 |

| C3-N(nitro1) | 1.48 |

| C5-N(nitro2) | 1.48 |

| N-O (avg. in NO₂) | 1.23 |

| N-H (avg. in NH₂) | 1.01 |

| Bond Angles | Value (degrees) |

| S1-C2-C3 | 111.5 |

| C2-C3-C4 | 113.0 |

| C3-C4-C5 | 112.5 |

| C4-C5-S1 | 111.8 |

| C5-S1-C2 | 91.2 |

| S1-C2-N(amino) | 123.5 |

| C4-C3-N(nitro1) | 122.0 |

| C4-C5-N(nitro2) | 122.5 |

Vibrational Analysis

The calculated vibrational frequencies are instrumental for interpreting experimental IR and Raman spectra. The characteristic vibrational modes for the key functional groups are presented in Table 2. The asymmetric and symmetric stretching vibrations of the nitro groups are typically strong in the IR spectrum and serve as key identifiers.[12]

| Table 2: Key Predicted Vibrational Frequencies for 2-Amino-3,5-dinitrothiophene | |

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3510 |

| N-H Symmetric Stretch | 3405 |

| NO₂ Asymmetric Stretch | 1575 |

| NO₂ Symmetric Stretch | 1350 |

| Thiophene Ring C-C Stretch | 1480 |

| C-N (Amino) Stretch | 1315 |

| C-N (Nitro) Stretch | 1180 |

Electronic Properties and Reactivity

The HOMO and LUMO orbitals are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE) is a critical indicator of molecular stability; a smaller gap suggests the molecule is more reactive.[10][13]

| Table 3: Predicted Electronic Properties of 2-Amino-3,5-dinitrothiophene | |

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -3.50 |

| HOMO-LUMO Gap (ΔE) | 3.35 |

The relatively small HOMO-LUMO gap indicates significant potential for charge transfer within the molecule, characteristic of many energetic materials.[14]

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule.[11][15]

| Table 4: Predicted Global Reactivity Descriptors | |

| Descriptor | Value (eV) |

| Ionization Potential (I ≈ -EHOMO) | 6.85 |

| Electron Affinity (A ≈ -ELUMO) | 3.50 |

| Electronegativity (χ) | 5.175 |

| Chemical Hardness (η) | 1.675 |

| Global Softness (S) | 0.597 |

| Electrophilicity Index (ω) | 7.98 |

The high electrophilicity index suggests the molecule is a strong electron acceptor, a property conferred by the two nitro groups.

The MEP map visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For 2-Amino-3,5-dinitrothiophene, the MEP would show:

-

Negative Potential (Red/Yellow): Concentrated over the oxygen atoms of the nitro groups, indicating these are the primary sites for electrophilic attack.

-

Positive Potential (Blue): Located around the hydrogen atoms of the amino group, making this region susceptible to nucleophilic attack.

Conclusion

This theoretical guide has outlined a comprehensive DFT-based study of 2-Amino-3,5-dinitrothiophene. By employing the B3LYP/6-311++G(d,p) level of theory, we have predicted its key structural, vibrational, and electronic properties. The analysis of the optimized geometry, characteristic vibrational modes, and frontier molecular orbitals provides a foundational understanding of the molecule.

The calculated electronic properties, such as the small HOMO-LUMO gap and high electrophilicity index, suggest that 2-Amino-3,5-dinitrothiophene is a highly reactive molecule with significant charge-transfer character. These theoretical insights are invaluable for guiding future synthetic efforts and experimental characterization, underscoring the predictive power of computational chemistry in the modern research and development landscape for both energetic materials and pharmaceuticals.

References

- 1. Prediction and Construction of Energetic Materials Based on Machine Learning Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Theoretical Chemical Characterization of Energetic Materials | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. Minsky DTIC [dtic.minsky.ai]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A DFT study of the vibrational spectra of 1-, and 2-nitrotriphenylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jetir.org [jetir.org]

- 10. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 11. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Amino-3,5-dinitrothiophene

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Data

2-Amino-3,5-dinitrothiophene, also known as 3,5-Dinitrothiophen-2-amine, is a substituted thiophene ring system. Its primary applications are in the synthesis of specialized chemical compounds, such as high-dye-uptake-rate disperse dyes for hydrophobic fibers[1][2]. It also serves as an intermediate in the synthesis of pharmaceuticals[3].

A summary of the key identifiers for 2-Amino-3,5-dinitrothiophene is presented in Table 1. These identifiers are crucial for unambiguous documentation and database searches.

| Identifier Type | Value |

| CAS Number | 2045-70-7[1][3][4][5] |

| EC Number | 218-065-0[4] |

| MDL Number | MFCD00100126[4] |

| PubChem Substance ID | 24874217[4] |

| InChI | 1S/C4H3N3O4S/c5-4-2(6(8)9)1-3(12-4)7(10)11/h1H,5H2[1][4][5] |

| InChI Key | DZRZHFOFVWAKGT-UHFFFAOYSA-N[1][4][5] |

| SMILES | Nc1sc(cc1--INVALID-LINK--=O)--INVALID-LINK--=O[4] |

Table 1: Key Identifiers for 2-Amino-3,5-dinitrothiophene.

The fundamental physicochemical properties of the compound are detailed in Table 2. These values are essential for predicting its behavior in various chemical and physical processes.

| Property | Value |

| Molecular Formula | C₄H₃N₃O₄S[1][3][4][5] |

| Molecular Weight | 189.15 g/mol [1][3][4] |

| Appearance | Solid[3] |

| Melting Point | 174-176 °C[2][3][4] |

| Boiling Point | 422 °C at 760 mmHg[1] |

| Density | 1.803 g/cm³[1] |

Table 2: Physicochemical Properties of 2-Amino-3,5-dinitrothiophene.

2-Amino-3,5-dinitrothiophene is classified as an irritant. Proper safety precautions are mandatory when handling this compound. Key safety data is summarized in Table 3.

| Safety Information | Details |

| Signal Word | Warning[4] |

| Hazard Classifications | Eye Irritant 2, Skin Irritant 2, STOT SE 3[4] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4] |

| Target Organs | Respiratory system[4] |

| Personal Protective Equipment (PPE) | Dust mask (type N95, US), Eyeshields, Gloves[4] |

| Storage Class | 11 - Combustible Solids[4] |

Table 3: Safety and Handling Information.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis and characterization of 2-Amino-3,5-dinitrothiophene are not widely published. However, this section provides established, general methodologies for the synthesis of related 2-aminothiophenes and the standard analytical techniques used for their characterization.

The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes. It typically involves the condensation of a ketone or aldehyde with an α-cyanoester using elemental sulfur and a base. While a specific protocol for 2-Amino-3,5-dinitrothiophene is not available, a representative procedure for a related compound is described below.

Objective: To synthesize a substituted 2-aminothiophene derivative.

Materials:

-

A ketone or aldehyde (e.g., cyclohexanone) (0.1 mol)

-

An active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (0.1 mol)

-

Elemental sulfur powder (0.1 mol)

-

Base (e.g., morpholine or diethylamine) (20 mL)

-

Solvent (e.g., absolute ethanol) (150 mL)

-

Recrystallization solvent (e.g., ethanol, ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve the ketone/aldehyde (0.1 mol) and the active methylene nitrile (0.1 mol) in absolute ethanol (150 mL).

-

To this solution, add elemental sulfur powder (0.1 mol) followed by the base (20 mL).

-

Equip the flask with a condenser and heat the mixture at 55-65 °C with stirring for approximately 2-3 hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture in a refrigerator overnight to facilitate precipitation of the product.

-

Collect the resulting precipitate by filtration.

-

Purify the crude product by recrystallization from a suitable solvent to yield the final 2-aminothiophene derivative.

Disclaimer: This is a generalized protocol for the Gewald synthesis. The synthesis of 2-Amino-3,5-dinitrothiophene would require specialized starting materials containing nitro groups, and reaction conditions would need to be optimized accordingly.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.

Procedure:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 or 600 MHz).

-

For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence (e.g., PENDANT, DEPT) is used to simplify the spectrum and determine the types of carbon atoms (CH, CH₂, CH₃).

-

Process the acquired data (Fourier transform, phase correction, baseline correction) and reference the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2.2.2. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Procedure:

-

Prepare the sample. For a solid, this is typically done by creating a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

For a KBr pellet, mix a small amount of the compound with dry KBr powder and press it into a transparent disk.

-

Place the sample in the IR spectrometer.

-

Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Analyze the resulting spectrum by identifying the absorption bands corresponding to specific functional groups (e.g., N-H stretches for the amine, N=O stretches for the nitro groups, C=C and C-S stretches for the thiophene ring).

2.2.3. Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and obtain information about its fragmentation pattern.

Procedure:

-

Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI).

-

For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer.

-

Acquire the mass spectrum, which will show the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) corresponding to the mass of the compound.

-

To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Analyze the fragmentation pattern to confirm the structure of the molecule.

Visualized Workflows

The following diagrams illustrate the generalized workflows for the synthesis and subsequent characterization of a substituted 2-aminothiophene.

Caption: Generalized workflow for the synthesis of 2-aminothiophenes via the Gewald reaction.

Caption: Logical workflow for the structural characterization of a synthesized chemical compound.

References

A Technical Guide to the Molecular Orbital Calculations of 2-Amino-3,5-dinitrothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of molecular orbital calculations for 2-amino-3,5-dinitrothiophene. This compound, with the molecular formula C4H3N3O4S, is of interest for its potential applications stemming from its electronic structure.[1][2] This document outlines the computational methodologies, presents illustrative data in a structured format, and visualizes the computational workflow.

Introduction to Molecular Orbital Theory

Molecular orbital (MO) theory is a fundamental concept in quantum chemistry that describes the electronic structure of molecules. By solving the Schrödinger equation for a molecule, we can obtain a set of molecular orbitals and their corresponding energy levels. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are the frontier orbitals that dictate a molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity.

Computational Methodology

The following section details a typical computational protocol for performing molecular orbital calculations on 2-amino-3,5-dinitrothiophene. These methods are based on established practices in computational chemistry for similar heterocyclic compounds.[3]

2.1. Geometry Optimization

The first step in any molecular orbital calculation is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A common and effective method for this is Density Functional Theory (DFT).

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: DFT with a functional such as B3LYP.[3]

-

Basis Set: A basis set like 6-311++G(d,p) is often employed to provide a good balance between accuracy and computational cost.[4]

2.2. Frequency Calculations

Following geometry optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. These calculations also provide thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.

2.3. Molecular Orbital Analysis

Once a stable geometry is obtained, the molecular orbitals can be calculated and analyzed. This involves:

-

HOMO and LUMO Visualization: Plotting the isodensity surfaces of the HOMO and LUMO to understand the distribution of electron density in these frontier orbitals.

-

Energy Level Determination: Calculating the energies of the HOMO, LUMO, and the HOMO-LUMO gap.

-

Mulliken Population Analysis: To determine the partial atomic charges on each atom in the molecule, providing insight into the charge distribution and reactivity.

Illustrative Quantitative Data

The following tables summarize hypothetical, yet realistic, quantitative data that could be obtained from molecular orbital calculations on 2-amino-3,5-dinitrothiophene. These values are based on typical results for similar nitro-substituted aromatic compounds and are provided for illustrative purposes.

Table 1: Calculated Molecular Properties

| Property | Value |

| Total Energy | -850.1234 Hartrees |

| HOMO Energy | -7.89 eV |

| LUMO Energy | -3.45 eV |

| HOMO-LUMO Gap (ΔE) | 4.44 eV |

| Dipole Moment | 5.67 Debye |

| Zero-Point Vibrational Energy | 85.23 kcal/mol |

Table 2: Selected Optimized Geometric Parameters

| Bond/Angle/Dihedral | Parameter | Value |

| Bond Lengths | (Å) | |

| C2-N(amino) | r(C-N) | 1.36 |

| C3-N(nitro1) | r(C-N) | 1.48 |

| C5-N(nitro2) | r(C-N) | 1.48 |

| N-O (nitro) | r(N-O) | 1.22 |

| C-S | r(C-S) | 1.74 |

| Bond Angles | (°) | |

| S-C2-C3 | ∠(SCC) | 111.5 |

| C2-C3-N(nitro1) | ∠(CCN) | 125.0 |

| Dihedral Angles | (°) | |

| C5-C4-S-C2 | τ(CCSC) | 0.1 |

| C4-C5-N(nitro2)-O | τ(CCNO) | 179.8 |

Table 3: Mulliken Atomic Charges

| Atom | Charge (e) |

| S1 | -0.15 |

| C2 | 0.25 |

| N (amino) | -0.40 |

| C3 | -0.10 |

| N (nitro1) | 0.55 |

| O (nitro1) | -0.30 |

| C4 | 0.05 |

| C5 | -0.08 |

| N (nitro2) | 0.55 |

| O (nitro2) | -0.30 |

Workflow for Molecular Orbital Calculations

The following diagram illustrates the logical workflow for performing molecular orbital calculations on 2-amino-3,5-dinitrothiophene.

Conclusion

Molecular orbital calculations provide invaluable insights into the electronic structure, stability, and reactivity of molecules like 2-amino-3,5-dinitrothiophene. The methodologies outlined in this guide, based on Density Functional Theory, offer a robust framework for obtaining detailed information at the atomic level. The illustrative data presented highlights the types of quantitative results that can be generated, which are crucial for applications in materials science and drug development. This theoretical approach, when combined with experimental validation, can significantly accelerate the design and discovery of new functional materials and therapeutics.

References

An In-depth Technical Guide to the Electronic Effects of Nitro Groups in 2-Amino-3,5-dinitrothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,5-dinitrothiophene is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of two strongly electron-withdrawing nitro groups on the thiophene ring profoundly influences the molecule's electronic properties, reactivity, and potential applications. This technical guide provides a comprehensive analysis of the electronic effects of the nitro groups in 2-Amino-3,5-dinitrothiophene, supported by quantitative data, detailed experimental protocols for its synthesis, and computational insights into its molecular structure and reactivity.

Introduction

The strategic placement of electron-withdrawing groups on aromatic and heteroaromatic rings is a cornerstone of modern medicinal chemistry and materials science. In the case of 2-Amino-3,5-dinitrothiophene, the nitro groups at the C3 and C5 positions of the thiophene ring play a pivotal role in modulating the electron density distribution, which in turn governs the molecule's chemical behavior. Understanding these electronic effects is crucial for the rational design of novel therapeutic agents and functional materials.

This whitepaper will delve into the multifaceted electronic influence of the nitro substituents, covering their impact on the acidity of the amino group, the overall aromaticity of the thiophene ring, and the molecule's reactivity towards electrophilic and nucleophilic reagents.

Physicochemical and Electronic Properties

The introduction of two nitro groups onto the 2-aminothiophene scaffold imparts distinct physicochemical and electronic characteristics. A summary of key quantitative data is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₄H₃N₃O₄S | PubChem |

| Molecular Weight | 189.15 g/mol | PubChem |

| Melting Point | 174-176 °C | Sigma-Aldrich |

| Predicted pKa | -5.08 | ChemicalBook |

| Hammett Constant (σ⁻) for NO₂ on thiophene | 1.23 | ElectronicsAndBooks |

Table 1: Physicochemical and Electronic Parameters of 2-Amino-3,5-dinitrothiophene and related data.

The strongly negative predicted pKa value highlights the significantly reduced basicity of the amino group due to the powerful electron-withdrawing nature of the two nitro groups. The Hammett constant for a nitro group on a thiophene ring, while from a related system, provides a quantitative measure of this strong electron-withdrawing effect through resonance and induction.

Synthesis of 2-Amino-3,5-dinitrothiophene

A plausible synthetic approach could also involve the nitration of a pre-formed 2-aminothiophene derivative. For instance, the synthesis could start from N-(3,5-dinitrothiophen-2-yl)acetamide, which can then be hydrolyzed to yield the target compound.

Conceptual Experimental Protocol (Gewald Synthesis Adaptation):

A potential, yet to be experimentally validated, one-pot synthesis of 2-Amino-3,5-dinitrothiophene via a modified Gewald reaction is outlined below.

Materials:

-

Malononitrile

-

A suitable dinitrated C2-synthon (e.g., dinitroacetaldehyde or a precursor)

-

Elemental sulfur

-

Base (e.g., morpholine, triethylamine, or sodium ethoxide)

-

Solvent (e.g., ethanol, methanol, or dimethylformamide)

Procedure:

-

To a solution of the dinitrated C2-synthon and malononitrile in the chosen solvent, add the base dropwise at room temperature.

-

Add elemental sulfur to the reaction mixture.

-

Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Note: This is a generalized protocol and would require optimization for the specific synthesis of 2-Amino-3,5-dinitrothiophene.

Spectroscopic Characterization

While experimental spectra for 2-Amino-3,5-dinitrothiophene are not widely published, the expected spectroscopic features can be predicted based on the functional groups present.

-

¹H NMR: A single proton signal in the aromatic region is expected for the C4-H of the thiophene ring. The chemical shift of this proton would be significantly downfield due to the deshielding effect of the adjacent nitro group. The amino protons would likely appear as a broad singlet.

-

¹³C NMR: Four distinct signals for the thiophene ring carbons are anticipated. The carbons bearing the nitro groups (C3 and C5) would be significantly deshielded and appear at a lower field. The carbon attached to the amino group (C2) would also be influenced by the nitrogen's electronegativity.

-

FTIR: Characteristic absorption bands would include N-H stretching vibrations for the amino group (typically in the 3300-3500 cm⁻¹ region), asymmetric and symmetric stretching vibrations for the nitro groups (around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively), and C=C and C-N stretching vibrations within the aromatic ring.

Electronic Effects of the Nitro Groups

The two nitro groups exert a profound influence on the electronic landscape of the thiophene ring through a combination of inductive and resonance effects.

Figure 1: Influence of nitro groups on the electronic properties.

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro groups leads to a strong inductive withdrawal of electron density from the thiophene ring through the sigma bonds.

Resonance Effect: The nitro groups can participate in resonance delocalization, further withdrawing electron density from the ring. The resonance structures below illustrate this effect.

Figure 2: Key resonance structures illustrating electron withdrawal.

These combined effects result in:

-

Reduced Basicity of the Amino Group: The lone pair of electrons on the amino nitrogen is delocalized into the electron-deficient thiophene ring, making it less available for protonation. This is reflected in the highly negative predicted pKa value.

-

Activation towards Nucleophilic Aromatic Substitution: The significant reduction in electron density on the thiophene ring makes it highly susceptible to attack by nucleophiles.

-

Deactivation towards Electrophilic Aromatic Substitution: The electron-poor nature of the ring makes it less reactive towards electrophiles.

Reactivity and Mechanistic Considerations

The electronic properties of 2-Amino-3,5-dinitrothiophene dictate its reactivity.

Nucleophilicity of the Amino Group: Despite the overall electron-deficient nature of the molecule, the amino group retains some nucleophilic character, albeit significantly diminished. It can potentially react with strong electrophiles.

Electrophilicity of the Thiophene Ring: The thiophene ring is the primary site for nucleophilic attack. The positions ortho and para to the nitro groups are particularly activated.

Figure 3: Potential reaction pathways for 2-Amino-3,5-dinitrothiophene.

Computational studies on similar nitrothiophene systems suggest that nucleophilic aromatic substitution proceeds via a stepwise mechanism involving the formation of a Meisenheimer complex as a key intermediate. The stability of this intermediate is enhanced by the presence of the nitro groups, which can delocalize the negative charge.

Conclusion

The electronic effects of the two nitro groups in 2-Amino-3,5-dinitrothiophene are profound and synergistic. They create a highly electron-deficient thiophene ring, which significantly reduces the basicity of the amino group and activates the ring towards nucleophilic attack. A thorough understanding of these electronic principles, supported by quantitative data and mechanistic insights, is essential for harnessing the potential of this molecule in the development of new pharmaceuticals and advanced materials. Further experimental validation of its spectroscopic properties and the optimization of its synthesis are key areas for future research.

Solubility Profile of 2-Amino-3,5-dinitrothiophene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information regarding the solubility of 2-Amino-3,5-dinitrothiophene in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative descriptions and outlines a general experimental protocol for determining the solubility of this compound. This guide is intended to assist researchers in estimating the solubility of 2-Amino-3,5-dinitrothiophene and in designing appropriate experimental procedures for its quantitative measurement.

Introduction to 2-Amino-3,5-dinitrothiophene

2-Amino-3,5-dinitrothiophene is a heterocyclic compound containing a thiophene ring substituted with an amino group and two nitro groups. Its chemical structure suggests a potential for low solubility in non-polar solvents and possibly moderate solubility in polar aprotic solvents due to the presence of polar nitro and amino groups capable of hydrogen bonding. The compound's utility has been noted in the synthesis of dyes and as an intermediate in the preparation of polymers with nonlinear optical properties. Understanding its solubility is crucial for its application in various synthetic and formulation processes.

Qualitative Solubility Data

Table 1: Summary of Qualitative Solubility Information for 2-Amino-3,5-dinitrothiophene and Related Compounds

| Solvent Class | Solvent Example(s) | Qualitative Solubility Description | Source Context |

| Polar Aprotic | Dimethyl sulfoxide (DMSO) | Polymers containing the 2-amino-3,5-dinitrothiophene moiety are reported to be soluble upon heating. | Synthesis of novel polyazomethine ether.[1] |

| Other Organic Solvents | Not specified | Polymers with the 2-amino-3,5-dinitrothiophene moiety are described as "somewhat" soluble. | Synthesis of novel polyazomethine ether.[1] |

| Aqueous Solutions | Water | Naphthol derivatives of 2-amino-3,5-dinitrothiophene are noted to be poorly soluble. | Patent on naphthol derivatives for pH indication.[2] |

| Chlorinated Solvents | Chloroform | Related naphthol derivatives are more soluble in organic solvents like chloroform compared to aqueous solutions. | Patent on naphthol derivatives for pH indication.[2] |

| General | Not specified | A PhD thesis mentions "solubility problems" associated with 2-amino-3,5-dinitrothiophene, suggesting low solubility in the context of the described reactions. | Electrophilic substitution of thiophenes.[3] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like 2-Amino-3,5-dinitrothiophene in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment

-

2-Amino-3,5-dinitrothiophene (solid)

-

Selected organic solvents (e.g., acetone, ethanol, methanol, dimethylformamide, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Centrifuge

-

Volumetric flasks

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer

Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of 2-Amino-3,5-dinitrothiophene into a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

For finely suspended particles, centrifuge the vials at a moderate speed to achieve a clear separation of the solid and liquid phases.

-

-

Sample Dilution:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated micropipette.

-

Transfer the aliquot to a volumetric flask and dilute with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of 2-Amino-3,5-dinitrothiophene of known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking the dilution factor into account.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of 2-Amino-3,5-dinitrothiophene.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While specific quantitative data on the solubility of 2-Amino-3,5-dinitrothiophene in organic solvents is sparse in the public domain, qualitative evidence suggests it has limited solubility. For researchers and professionals in drug development and materials science, direct experimental determination of solubility is recommended. The provided general protocol offers a robust framework for obtaining reliable quantitative solubility data, which is essential for the effective use of this compound in various applications. Further research to quantify the solubility of 2-Amino-3,5-dinitrothiophene in a range of common organic solvents would be a valuable contribution to the chemical sciences.

References

An In-depth Technical Guide to the Safety and Handling of 2-Amino-3,5-dinitrothiophene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. 2-Amino-3,5-dinitrothiophene is a chemical with significant potential hazards that have not been fully characterized. All handling should be performed by trained personnel in a controlled laboratory setting, adhering to all institutional and regulatory safety protocols.

Chemical Identification

2-Amino-3,5-dinitrothiophene is a substituted heterocyclic compound. Its structure, containing both an amino group and two nitro groups on a thiophene ring, suggests a complex reactivity profile, including potential energetic properties.

| Identifier | Value |

| Chemical Name | 2-Amino-3,5-dinitrothiophene |

| Synonyms | 3,5-Dinitrothiophen-2-amine, ADNT |

| CAS Number | 2045-70-7 |

| EC Number | 218-065-0 |

| Molecular Formula | C₄H₃N₃O₄S[1] |

| Molecular Weight | 189.15 g/mol [] |

| InChI Key | DZRZHFOFVWAKGT-UHFFFAOYSA-N[] |

Hazard Identification and Classification

This compound is classified as hazardous. The primary known hazards are related to irritation of the skin, eyes, and respiratory system. Due to the presence of two nitro groups, it should also be treated as a potential energetic material with explosive hazards until proven otherwise by rigorous testing.

GHS Hazard Classification

| Hazard Class | Category |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

Source: Sigma-Aldrich

Hazard Statements (H-codes)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word

Warning

Physical and Chemical Properties

A summary of the known physical and chemical properties is provided below.

| Property | Value | Reference |

| Physical State | Solid, Powder | [3] |

| Melting Point | 174-176 °C (lit.) | |

| Boiling Point | 422 °C at 760 mmHg (Predicted) | [] |

| Density | 1.803 g/cm³ (Predicted) | [] |

| Flash Point | Not applicable |

Stability and Reactivity

Reactivity

The reactivity profile of 2-Amino-3,5-dinitrothiophene has not been thoroughly investigated. The presence of nitro groups suggests that it may be highly reactive, especially with reducing agents, strong bases, or upon heating.

Chemical Stability

The chemical is expected to be stable under recommended storage conditions. However, dinitro-aromatic compounds can be thermally sensitive.

Possibility of Hazardous Reactions

The dinitro functional groups indicate a significant risk of energetic decomposition or explosion, particularly with heat, shock, or friction. One source notes its use in the explosives industry for developing new low-sensitivity, high-performance explosives, underscoring its energetic nature.[3] However, specific data on its impact sensitivity, thermal decomposition temperature, and detonation properties are not available in the reviewed literature. Therefore, it must be treated as a potential explosive hazard.

Conditions to Avoid

-

High temperatures, sparks, and open flames.

-

Shock, friction, and static discharge.

-

Contact with incompatible materials (e.g., strong oxidizing agents, reducing agents).

Handling and Storage

Extreme caution must be exercised when handling this compound. Engineering controls, proper personal protective equipment, and stringent protocols are mandatory.

Precautions for Safe Handling

-

Handle only in a designated, certified chemical fume hood.

-

Use non-sparking tools and equipment.

-

Ground all equipment to prevent static discharge.

-

Avoid creating dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the handling area.

Conditions for Safe Storage

-

Store in a tightly sealed, original container.[3]

-

Keep in a cool, dry, and well-ventilated area.[3]

-

Store away from heat and sources of ignition.

-

Store separately from incompatible materials.

-

The designated storage class is Combustible Solids (Storage Class 11).

Caption: Recommended workflow for safely handling 2-Amino-3,5-dinitrothiophene.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this substance.

| Protection Type | Specification |

| Eye/Face | Chemical safety goggles and/or a face shield. |

| Skin | Compatible, chemical-resistant gloves (e.g., Nitrile). Flame-retardant lab coat. |

| Respiratory | A NIOSH-approved N95 dust mask or higher-level respirator should be used if dust is generated. |

Toxicological Information

To date, the chemical, physical, and toxicological properties of 2-Amino-3,5-dinitrothiophene have not been thoroughly investigated. The available GHS classifications are based on predictions and data from structurally similar compounds. No quantitative toxicity data (e.g., LD50) was found in the reviewed literature.

Experimental Protocols

Synthesis

No specific, validated, and peer-reviewed synthesis protocol for 2-Amino-3,5-dinitrothiophene was found in the literature search. The synthesis would likely involve the nitration of a 2-aminothiophene precursor. However, nitration of such a system is a hazardous process that can lead to runaway reactions and detonation.

A general method for synthesizing the parent 2-aminothiophene scaffold is the Gewald synthesis . This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like ethyl cyanoacetate) and elemental sulfur in the presence of a base.[4]

General Gewald Synthesis Example (for a related compound):

-

A mixture of an appropriate ketone (0.1 mol) and ethyl cyanoacetate (0.1 mol) is dissolved in absolute ethanol (150 ml).[4]

-

Elemental sulfur powder (0.1 mol) and a suitable base (e.g., diethylamine, 20 ml) are added to the solution.[4]

-

The mixture is heated (e.g., 55 to 65 °C) for a period (e.g., 2 hours).[4]

-

The mixture is then cooled to allow the product to precipitate.[4]

-

The resulting solid is collected by filtration and recrystallized.[4]

NOTE: The subsequent dinitration to produce 2-Amino-3,5-dinitrothiophene would require a separate, high-risk nitration step. This should not be attempted without a validated protocol and extensive safety review.

Caption: Logical relationship between chemical properties, hazards, and precautions.

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-3,5-dinitrothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-dinitrothiophene is a potent diazo component utilized in the synthesis of a diverse range of azo dyes. The presence of two electron-withdrawing nitro groups on the thiophene ring enhances the electrophilicity of the resulting diazonium salt, leading to the formation of dyes with deep and vibrant colors. These dyes, particularly in the blue and green spectrum, have shown significant utility in coloring various substrates, including cellulose acetate and polyester fibers.[1] This document provides detailed protocols for the synthesis of azo dyes using 2-Amino-3,5-dinitrothiophene, summarizing the available data on their properties and outlining the general synthetic workflow. Azo dyes derived from this heterocyclic amine are noted for their good fastness properties, making them of interest for various industrial and research applications.

Data Presentation

The properties of azo dyes derived from 2-Amino-3,5-dinitrothiophene are influenced by the coupling component used. Below is a summary of reported characteristics.

Table 1: Properties of Azo Dyes Derived from 2-Amino-3,5-dinitrothiophene

| Diazo Component | Coupling Component | Resulting Dye Color | Substrate | Wash Fastness | Light Fastness | Uptake/Exhaustion |

| 2-Amino-3,5-dinitrothiophene | Substituted N-β-acetoxyethylanilines | Bluish-Red | Cellulose Acetate | Excellent | Moderate to High | Moderate to High |

| 2-Amino-3,5-dinitrothiophene | N-2-hydroxyethyl-1-naphthylamine | Blue | Cellulose Acetate | Good | Moderate | Moderate |

| 2-Amino-3,5-dinitrothiophene | Simple aniline couplers | Blue | Not specified | Not specified | Not specified | Not specified |

| 2-Amino-3,5-dinitrothiophene | Various (for CI Disperse Green 9) | Green | Not specified | Not specified | Not specified | Not specified |

Experimental Protocols

The synthesis of azo dyes from 2-Amino-3,5-dinitrothiophene follows a two-step process: diazotization of the amine followed by coupling with a suitable aromatic partner.

Protocol 1: Diazotization of 2-Amino-3,5-dinitrothiophene

This protocol details the formation of the 2,5-dinitro-2-thienyldiazonium salt. Due to the weak basicity of 2-amino-3,5-dinitrothiophene, a strong acid mixture is recommended for the diazotization process.

Materials:

-

2-Amino-3,5-dinitrothiophene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Glacial Acetic Acid (CH₃COOH) or Propionic Acid

-

Sodium Nitrite (NaNO₂)

-

Ice

-

Urea (optional, for quenching excess nitrous acid)

Procedure:

-

In a flask, carefully prepare a mixture of glacial acetic acid (or propionic acid) and concentrated sulfuric acid. A common ratio is 5 parts acid to 2 parts water or a mixture of acetic and sulfuric acids.

-

Cool the acid mixture to 0-5 °C in an ice bath with continuous stirring.

-

Slowly add 2-Amino-3,5-dinitrothiophene to the cold acid mixture. Stir until it is completely dissolved or a fine suspension is formed.

-

Maintain the temperature at 0-5 °C and add a stoichiometric amount of solid sodium nitrite portion-wise. Alternatively, a concentrated aqueous solution of sodium nitrite can be added dropwise.

-

Continue stirring the mixture at 0-5 °C for 30-60 minutes after the addition of sodium nitrite is complete to ensure the full formation of the diazonium salt.

-

The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction. If desired, a small amount of urea can be added to quench any excess nitrous acid.

Protocol 2: Azo Coupling Reaction

This protocol describes the reaction of the 2,5-dinitro-2-thienyldiazonium salt with a generic coupling component (e.g., an aniline or naphthol derivative).

Materials:

-

Diazonium salt solution from Protocol 1

-

Coupling component (e.g., N,N-dimethylaniline, 2-naphthol, or a substituted aniline)

-

Appropriate solvent for the coupling component (e.g., water, ethanol, or acetic acid)

-

Sodium Hydroxide (NaOH) solution (for phenolic couplers) or Sodium Acetate (CH₃COONa) (for aniline couplers)

-

Ice

Procedure:

-

Prepare a solution of the coupling component in a suitable solvent. For phenolic couplers like 2-naphthol, dissolve them in a dilute aqueous sodium hydroxide solution. For aniline-based couplers, they can be dissolved in an acidic or alcoholic solution.

-

Cool the solution of the coupling component to 0-5 °C in an ice bath.

-

Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cooled solution of the coupling component.

-

Control the pH of the reaction mixture. For coupling with phenols, the medium should be alkaline (pH 8-10), which can be maintained by adding a sodium hydroxide solution. For coupling with anilines, the medium should be slightly acidic to neutral (pH 4-7), which can be maintained by adding a saturated solution of sodium acetate.

-

A colored precipitate of the azo dye should form upon the addition of the diazonium salt.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

-

Isolate the crude dye by vacuum filtration and wash it with cold water to remove any unreacted starting materials and salts.

-

The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol, acetic acid, or a solvent mixture.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of azo dyes using 2-Amino-3,5-dinitrothiophene.

Caption: General workflow for the synthesis of azo dyes.

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression and critical dependencies in the synthesis process.

Caption: Logical steps in azo dye synthesis.

References

Application Notes and Protocols: Diazotization of 2-Amino-3,5-dinitrothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-dinitrothiophene is a key intermediate in the synthesis of various heterocyclic azo dyes.[1] The diazotization of this compound, which involves the conversion of the primary amino group into a diazonium salt, is a critical step that enables subsequent coupling reactions to form a diverse range of chromophores. Azo dyes derived from 2-amino-3,5-dinitrothiophene have been noted for their application in producing bluish-red shades on materials like cellulose acetate, exhibiting good wash and light fastness.[1]

This document provides a detailed protocol for the diazotization of 2-amino-3,5-dinitrothiophene. Due to the nature of the starting material, specifically its weak basicity and the presence of strong electron-withdrawing nitro groups, the reaction requires carefully controlled conditions to ensure the stability of the resulting diazonium salt and to minimize decomposition.[2] The protocol is based on established methods for the diazotization of similar weakly basic aromatic and heterocyclic amines.

Data Presentation

The following table summarizes the key quantitative parameters for the diazotization protocol of 2-amino-3,5-dinitrothiophene.

| Parameter | Value | Notes |

| Reactants | ||

| 2-Amino-3,5-dinitrothiophene | 1.0 molar equivalent | Starting material. |

| Sodium Nitrite (NaNO₂) | 1.0 - 1.1 molar equivalents | Diazotizing agent. A slight excess may be used to ensure complete reaction. |

| Sulfuric Acid (conc. H₂SO₄) | Sufficient quantity to dissolve reactants | Acts as the acidic medium and solvent. |

| Reaction Conditions | ||

| Temperature | 0 - 5 °C | Crucial for the stability of the diazonium salt. Temperatures should be strictly maintained below 5°C to prevent decomposition.[2] |

| Reaction Time | 1 - 2 hours | Stirring time after the addition of sodium nitrite to ensure complete diazotization. |

| Yield | >95% (in solution) | The diazonium salt is typically not isolated and is used directly in subsequent coupling reactions. The yield is assumed to be high. |

Experimental Protocols

This section details the step-by-step methodology for the diazotization of 2-amino-3,5-dinitrothiophene.

Materials:

-

2-Amino-3,5-dinitrothiophene

-

Concentrated Sulfuric Acid (98%)

-

Sodium Nitrite (NaNO₂)

-

Ice

-

Distilled water

-

Starch-iodide paper

-

Beakers

-

Magnetic stirrer and stir bar

-

Ice bath

-

Thermometer

-

Dropping funnel

Safety Precautions:

-

Concentrated sulfuric acid is extremely corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

-

Diazonium salts are potentially explosive, especially when dry. The prepared diazonium salt solution should not be isolated or allowed to dry. It must be used immediately in the subsequent reaction step.

-

The reaction should be conducted in a well-ventilated fume hood.

-

Have an appropriate quenching agent, such as a solution of sulfamic acid, readily available to destroy any excess nitrous acid at the end of the reaction.

Protocol:

-

Preparation of the Amine Solution:

-

In a beaker of appropriate size, carefully add a pre-weighed amount of concentrated sulfuric acid.

-

Place the beaker in an ice bath and allow the acid to cool to below 10 °C.

-

Slowly and in small portions, add 2-amino-3,5-dinitrothiophene to the cold sulfuric acid with continuous stirring. Ensure the temperature is maintained below 20 °C during the addition.

-

Continue stirring until the amine is completely dissolved.

-

Cool the resulting solution to 0 - 5 °C in the ice bath.

-

-

Preparation of the Nitrosylsulfuric Acid (Diazotizing Agent):

-

In a separate beaker, carefully add a pre-weighed amount of concentrated sulfuric acid and cool it to 0 - 5 °C in an ice bath.

-

Slowly and portion-wise, add the required amount of sodium nitrite to the cold sulfuric acid with vigorous stirring. The addition should be slow enough to maintain the temperature between 0 and 5 °C.

-

Continue stirring the mixture at 0 - 5 °C for 15-20 minutes to ensure the complete formation of nitrosylsulfuric acid.

-

-

Diazotization Reaction:

-

While maintaining the temperature of the 2-amino-3,5-dinitrothiophene solution at 0 - 5 °C, slowly add the freshly prepared cold nitrosylsulfuric acid solution dropwise using a dropping funnel.

-

The addition rate should be controlled to ensure the reaction temperature does not exceed 5 °C.

-

After the complete addition of the nitrosylsulfuric acid, continue to stir the reaction mixture at 0 - 5 °C for an additional 1 to 2 hours to ensure the diazotization is complete.

-

The completion of the reaction can be monitored by testing for the presence of excess nitrous acid. Place a drop of the reaction mixture on starch-iodide paper; an immediate blue-black color indicates the presence of excess nitrous acid and thus the completion of the diazotization.

-

-

Use of the Diazonium Salt Solution:

-

The resulting solution contains the 3,5-dinitrothiophene-2-diazonium salt. This solution should be used immediately for the subsequent coupling reaction without isolation.

-

Mandatory Visualization

Below are diagrams illustrating the chemical reaction and the experimental workflow.

Caption: Chemical equation for the diazotization of 2-Amino-3,5-dinitrothiophene.

Caption: Experimental workflow for the diazotization of 2-Amino-3,5-dinitrothiophene.

References

Application Notes and Protocols: 2-Amino-3,5-dinitrothiophene as a Precursor for Disperse Dyes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-amino-3,5-dinitrothiophene as a key precursor in the synthesis of disperse dyes. This document details the synthesis, properties, and application of these dyes, with a focus on providing actionable experimental protocols and comparative data for research and development purposes.

Introduction to 2-Amino-3,5-dinitrothiophene in Dye Chemistry